![molecular formula C21H18FN5O2S B2561096 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894033-03-5](/img/structure/B2561096.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It is part of a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds are of interest in the field of medicinal chemistry due to their potential anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The intermediates of S-alkylated 1,2,4-triazoles were obtained by treating triazoles with 2-bromo-4′-fluoroacetophenone . The final compounds were obtained by cyclization of S-alkylated 1,2,4-triazoles in sulfuric acid media, at 0°C .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The presence of fluorine in the molecule has been confirmed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of triazoles with 2-bromo-4′-fluoroacetophenone, followed by cyclization in sulfuric acid media .Applications De Recherche Scientifique
Synthesis Methodologies
Research into the synthesis of compounds with complex structures like "N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide" often involves innovative approaches to enhance efficiency and efficacy. For instance, the microwave-assisted synthesis technique has been applied to create hybrid molecules containing specific moieties, demonstrating significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Such methodologies highlight the potential for developing new compounds with desired biological properties.
Structural Characterization
The detailed structural characterization of novel compounds provides essential insights into their potential applications. Studies employing synchrotron X-ray powder diffraction have elucidated the crystal structures of compounds, revealing their isostructural nature and facilitating understanding of their physical properties (Gündoğdu et al., 2017). This level of structural insight is critical for the development of compounds with specific functionalities.
Biological Activities
Compounds with structures similar to "N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide" have been explored for a range of biological activities. For example, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity, indicating the therapeutic potential of such compounds in medical applications (Hargrave et al., 1983). Additionally, the synthesis and characterization of celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a broad spectrum of potential therapeutic uses (Küçükgüzel et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a potent analgesic and anti-inflammatory agent . The primary targets of this compound are the cyclooxygenase (COX1 and COX2) isoforms . These enzymes are involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.
Mode of Action
The compound N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
By inhibiting the COX enzymes, N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. As a result, the downstream effects include reduced inflammation and alleviation of pain.
Result of Action
The molecular and cellular effects of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide’s action include the inhibition of COX enzymes and the subsequent reduction in prostaglandin production . This leads to a decrease in inflammation and pain at the cellular level.
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCPKMCNMMVEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

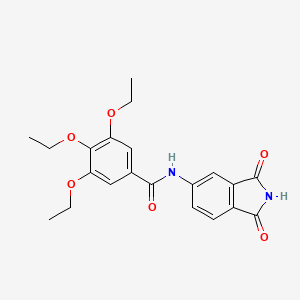
![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)
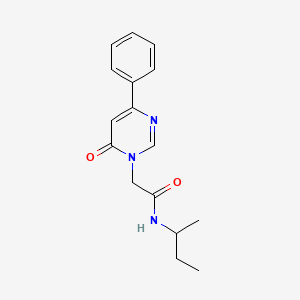

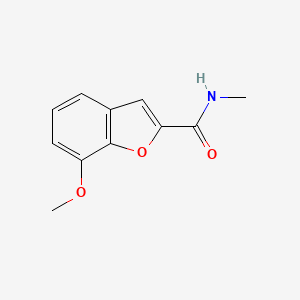
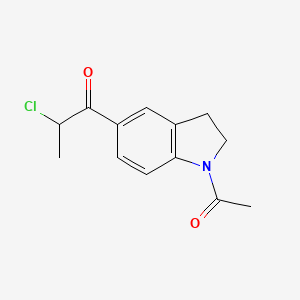
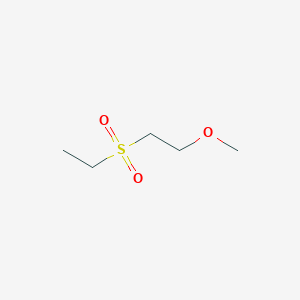
![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2561023.png)
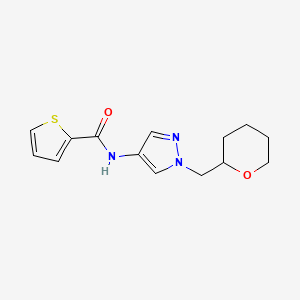
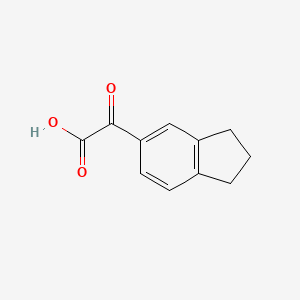

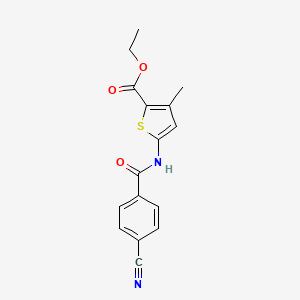
![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)
![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)